molecular formula C15H12N2O B1418100 3-(4-Methylanilino)indol-2-one CAS No. 42407-86-3

3-(4-Methylanilino)indol-2-one

Cat. No.: B1418100
CAS No.: 42407-86-3
M. Wt: 236.27 g/mol
InChI Key: ZETUOQQJYCOFTD-UHFFFAOYSA-N
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Description

3-(4-Methylanilino)indol-2-one is an indole-2-one derivative of interest in medicinal chemistry and pharmaceutical research. Compounds based on the indolin-2-one scaffold, such as this one, are extensively investigated for their diverse biological activities. Research into similar structures has demonstrated potential in areas including anticancer and antimicrobial applications, making this core structure a valuable template in drug discovery endeavors . The molecular structure features an indole ring system, which can engage in various intermolecular interactions, such as weak hydrogen bonds and C—H⋯π interactions, which can be critical for studying crystal packing and supramolecular chemistry . Researchers utilize this and related compounds as key intermediates or precursors in organic synthesis, particularly for developing more complex molecules with targeted biological properties. Approved drugs like sunitinib, which share the indolin-2-one core, underscore the pharmacological relevance of this chemical class . Notice: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylphenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETUOQQJYCOFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80316010
Record name 3-(4-methylphenyl)imino-1H-indol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42407-86-3
Record name NSC298520
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methylphenyl)imino-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 3 4 Methylanilino Indol 2 One and Analogues

Strategies for the Construction of the Indol-2-one (B1256649) Core

The synthesis of the indol-2-one, or oxindole (B195798), skeleton is the foundational step in producing 3-(4-methylanilino)indol-2-one. Over the years, a variety of methods have been developed, ranging from century-old name reactions to contemporary green chemistry protocols.

Conventional Synthetic Approaches for Indol-2-ones

Classical methods for constructing the oxindole core remain relevant in synthetic chemistry, providing fundamental routes to the scaffold.

Fischer Indole (B1671886) Synthesis : Discovered by Emil Fischer in 1883, this reaction is one of the most widely used methods for indole synthesis. bhu.ac.inwikipedia.org It involves the acid-catalyzed cyclization of arylhydrazones, which are themselves derived from arylhydrazines and carbonyl compounds like aldehydes or ketones. bhu.ac.inwikipedia.org While primarily used for indoles, modifications can yield oxindoles. nih.gov For instance, an interrupted Fischer indole synthesis using α,α'-disubstituted carbaldehydes can produce cyclic Schiff bases that are precursors to 3,3-disubstituted oxindoles. researchgate.net

Bischler-Mohlau Indole Synthesis : This method produces 2-aryl-indoles by reacting α-bromo-acetophenones with an excess of aniline (B41778) under harsh conditions. nih.govwikipedia.orgchemeurope.com The reaction is known to be complex and can yield multiple regioisomers, which has limited its application. nih.govscispace.com Mechanistic studies suggest the reaction proceeds through several potential pathways, heavily dependent on the specific substrates and conditions. nih.govnih.gov

Stollé Synthesis : This reaction offers a more direct route to oxindoles by reacting anilines with α-haloacid chlorides or oxalyl chloride. wikipedia.org The process involves an initial acylation of the aniline, followed by a Lewis acid-mediated intramolecular Friedel-Crafts reaction to form the five-membered ring. wikipedia.orgsynarchive.com The Stollé synthesis is a general method for preparing N-substituted oxindoles. orgsyn.org

Modern and Green Chemistry Methodologies in Indol-2-one Synthesis

In response to the limitations of classical methods and a growing emphasis on sustainability, modern synthetic strategies focus on efficiency, safety, and reduced environmental impact. sjp.ac.lksjp.ac.lk These approaches often utilize milder conditions and novel catalytic systems.

Green solvents like water, ionic liquids, and polyethylene (B3416737) glycol are increasingly used to replace hazardous organic solvents. sjp.ac.lksjp.ac.lk Catalyst-free methods, such as the Vinylogous Henry reaction between isatin (B1672199) and 3,5-dimethyl-4-nitroisoxazole (B73060) in water at 50°C, provide excellent yields of 3-substituted-3-hydroxy-oxindoles. sjp.ac.lk

Other green techniques include:

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields. sjp.ac.lksjp.ac.lk A solvent-free, microwave-assisted Knoevenagel condensation between oxindole and aromatic aldehydes using aminopropyl-functionalized silica (B1680970) as a solid support yields 3-alkenyl oxindole derivatives efficiently. ajgreenchem.com

Visible-Light-Mediated Synthesis : Photocatalysis offers a powerful tool for bond formation under mild conditions. researchgate.net A photocatalyst-free approach for synthesizing 3,3-disubstituted oxindoles has been developed, where an isatin-derived imine is directly excited by visible light. researchgate.net Furthermore, direct photoexcitation of aryl iodides can generate radicals that participate in cascade cyclizations to form oxindoles without the need for an external photocatalyst. acs.org

Catalytic C-H Functionalization : Direct functionalization of C-H bonds is an atom-economical strategy for building molecular complexity. strath.ac.ukacs.org Photocatalyst-free C(sp³)–H arylation of amides can be achieved via a visible-light-mediated electron donor-acceptor (EDA) complex between an electron-rich arene and a persulfate oxidant. acs.org

MethodologyKey FeaturesTypical Reagents/ConditionsReference
Catalyst-free Henry ReactionUses water as a green solvent, avoids catalysts.Isatin, nitroalkane, water, 50°C sjp.ac.lk
Microwave-Assisted KnoevenagelSolvent-free, rapid, reusable solid support.Oxindole, aldehyde, APTES-Silica, microwave ajgreenchem.com
Visible-Light-Mediated ArylationPhotocatalyst-free, mild conditions.N-arylacrylamide, aryl iodide, Cs₂CO₃, visible light acs.org
Sulfonic Acid-Catalyzed CyclizationMetal-free, uses water as solvent, atom-economical.3-allyl-3-hydroxy-2-oxindole, methanesulfonic acid, water acs.org

Targeted Functionalization and Derivatization at the C-3 Position of Indol-2-one

Once the oxindole core is formed, the key step toward synthesizing this compound is the introduction of the anilino group at the C-3 position. This position is acidic and can be readily deprotonated to form an enolate, which serves as a nucleophile in various coupling reactions. nih.govacs.org

Palladium-catalyzed α-arylation of oxindoles is a powerful method for forming the C-C bond at this position. acs.org Willis and co-workers demonstrated that a catalyst generated from Pd(dba)₂ and a bulky, electron-rich phosphine (B1218219) ligand can effectively couple the potassium enolates of oxindoles with various aryl halides (chlorides, bromides, and triflates). acs.orgox.ac.uk This methodology was later extended to the synthesis of 3-amino-2-oxindoles through the intramolecular arylation of α-ketimino amides. acs.org

The direct introduction of an amino group (amination) is also a crucial strategy. A Hofmann-Martius type rearrangement of 3-N-aryl-2-oxindoles can yield 3-(arylamino)-2-oxindoles under thermal or acid-catalyzed conditions. acs.org For example, heating 3-N-phenyl-2-oxindole in o-dichlorobenzene did not yield the rearranged product, but treatment with trifluoroacetic acid successfully prompted the rearrangement. acs.org

Synthetic Routes to N-Substituted Anilinoindol-2-ones

Further derivatization can occur at the nitrogen atoms of the oxindole ring (N-1) or the anilino substituent. Achieving selectivity between these positions is a significant synthetic challenge due to the similar acidities of the N-1 and C-3 protons in the parent oxindole. nih.govacs.org

Buchwald and colleagues developed orthogonal catalyst systems that provide excellent chemoselectivity for C-3 versus N-1 arylation. nih.govacs.orgmit.edunih.govresearchgate.net

For C-3 Arylation : A palladium catalyst with a dialkylbiarylphosphine ligand (like XPhos) selectively promotes arylation at the C-3 position. nih.govresearchgate.net

For N-1 Arylation : A copper(I) catalyst paired with a diamine ligand (like trans-N,N'-dimethylcyclohexane-1,2-diamine) directs the arylation exclusively to the oxindole nitrogen. nih.govacs.org

This orthogonal approach allows for the stepwise and controlled synthesis of complex oxindole derivatives. For instance, one could first perform a Pd-catalyzed C-3 amination to install the anilino group and then use a Cu-catalyzed reaction to substitute the oxindole nitrogen.

Target PositionCatalyst SystemBaseSolventSelectivityReference
C-3 ArylationPd(dba)₂ / Dialkylbiarylphosphine LigandK₃PO₄ or Cs₂CO₃Toluene or DioxaneHigh for C-3 nih.govacs.org
N-1 ArylationCuI / Diamine LigandK₂CO₃ or K₃PO₄DioxaneExclusive for N-1 nih.govacs.org

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of these synthetic methods.

For the Bischler-Mohlau synthesis , the mechanism is notably complex. It is believed to start with the formation of an α-arylamino ketone intermediate from the reaction of an α-haloketone with two equivalents of aniline. wikipedia.orgchemeurope.com This is followed by an electrophilic cyclization and subsequent aromatization to form the indole ring. wikipedia.org Isotopic labeling studies have confirmed that the reaction can proceed through an imine intermediate, leading to a rearranged 2-aryl indole product rather than the direct 3-aryl regioisomer. nih.govnih.gov

In the palladium-catalyzed C-3 arylation of oxindoles, the mechanism is generally understood to follow a standard catalytic cycle for cross-coupling reactions. rsc.org

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate. rsc.org

Deprotonation/Transmetalation : A base deprotonates the oxindole at the C-3 position to form an enolate. This enolate then coordinates to the Pd(II) center, displacing the halide. nih.govacs.org

Reductive Elimination : The C-3 carbon and the aryl group are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.govrsc.org

Computational studies have shown that for the intramolecular α-arylation of amides, the oxidative addition step is often rate-determining, while the reductive elimination step determines the enantioselectivity in asymmetric variants. sonar.ch

Stereoselective Synthesis and Chiral Analogues of this compound

The C-3 position of the oxindole core is a stereocenter when it bears two different substituents in addition to the anilino group and the oxindole ring itself. The development of asymmetric methods to control the stereochemistry at this center is of high importance. acs.orgegasmoniz.com.pt

A significant body of work has focused on the catalytic asymmetric synthesis of 3-aminooxindoles, which are direct precursors to chiral analogues of this compound. nih.govacs.orgnih.gov These methods typically involve the reaction of isatin-derived ketimines with various nucleophiles in the presence of a chiral catalyst. beilstein-journals.orgbeilstein-journals.org

Key approaches include:

Asymmetric Amination : A highly enantioselective catalytic amination of 3-substituted oxindoles using azodicarboxylates has been developed. acs.orgacs.org A homobimetallic Nickel-Schiff base complex was found to be highly effective, providing products with up to 99% enantiomeric excess (ee). nih.govacs.org Interestingly, a reversal of enantiofacial selectivity was observed when switching from a bimetallic to a monometallic nickel catalyst. acs.orgnih.gov

Asymmetric Mannich Reaction : The reaction of isatin-derived ketimines with 1,3-diketones, catalyzed by chiral Cinchona alkaloid-based squaramide catalysts, produces 3-aminooxindole derivatives in high yields and excellent enantioselectivities. rsc.org

Asymmetric Friedel-Crafts Reaction : Chiral bifunctional thiourea (B124793) catalysts derived from Cinchona alkaloids have been used to promote the asymmetric Friedel-Crafts reaction of N-Boc-isatin imines with naphthols, achieving enantioselectivities up to 99% ee. beilstein-journals.org

Asymmetric Alkynylation : The addition of terminal alkynes to isatin-derived ketimines using dimethylzinc (B1204448) in the presence of a chiral perhydro-1,3-benzoxazine catalyst provides a route to chiral 3-amino-3-alkynyl-2-oxindoles with high enantioselectivity. rsc.org

These methods provide robust platforms for accessing enantiomerically enriched 3-aminooxindoles, which can then be N-arylated to furnish chiral analogues of this compound.

Investigations into the Chemical Reactivity and Reaction Mechanisms of 3 4 Methylanilino Indol 2 One Derivatives

Reactivity of the Anilino Moiety

The anilino portion of the molecule, consisting of a 4-methyl-substituted phenyl ring attached to a secondary amine, presents several sites for chemical reaction. The nitrogen atom and the attached aromatic ring are the key centers of reactivity.

The secondary amine (N-H) group is nucleophilic and can react with various electrophiles. evitachem.comscirp.org This reactivity allows for derivatization through reactions such as N-alkylation and N-acylation. The presence of the electron-donating methyl group at the para-position of the aniline (B41778) ring increases the electron density on the ring, enhancing its susceptibility to electrophilic aromatic substitution. Methoxy-activated anilines, which are electronically similar, demonstrate this enhanced reactivity. chim.it

Computational studies using density functional theory (DFT) on similar aniline structures have shown that for reactions like silylation, the N–H bond is significantly more reactive and its silylation is more facile than the competing C–H silylation of the aromatic ring. rsc.org This suggests a preference for reactions occurring at the nitrogen atom over the phenyl ring under certain conditions. In some multi-component reactions, the steric profile of substituents on the aniline nitrogen can influence reaction outcomes; for instance, N-methylaniline has demonstrated better reactivity compared to the bulkier N-ethylaniline due to reduced steric hindrance. rsc.org

Reaction TypeReactive SiteTypical ReagentsDescription
N-AlkylationSecondary Amine (N-H)Alkyl halides (e.g., MeI)The nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide, forming a new C-N bond.
N-AcylationSecondary Amine (N-H)Acyl chlorides, AnhydridesThe amine acts as a nucleophile, attacking the carbonyl carbon of the acylating agent to form an amide.
Electrophilic Aromatic SubstitutionAnilino Phenyl RingHalogens, Nitrating agentsThe electron-rich phenyl ring is attacked by an electrophile. The amino group and methyl group direct incoming electrophiles primarily to the ortho positions relative to the amino group.
Catalytic CouplingSecondary Amine (N-H)Aldehydes, KetonesThe amine can condense with carbonyl compounds to form iminium ions, which are key intermediates in various catalytic transformations. unimi.it

Reactions at the Indol-2-one (B1256649) Ring System

The indol-2-one, or oxindole (B195798), core is a versatile heterocyclic system with multiple reactive positions. The key sites include the C3 carbon, the lactam nitrogen (N1), and the fused benzene (B151609) ring.

The C3 position is arguably the most reactive site on the indol-2-one nucleus. rsc.org It is a prochiral center adjacent to a carbonyl group, making its proton acidic and enabling its removal by a base to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles. Conversely, derivatives such as 3-hydroxy-2-oxindoles can be activated by Lewis acids to generate a stabilized carbocation-like intermediate at C3, which is then susceptible to attack by nucleophiles. researchgate.net

The lactam N-H proton can be deprotonated by a strong base, allowing for N-alkylation or N-acylation at the N1 position. Electrophilic aromatic substitution can also occur on the benzene portion of the indol-2-one ring, typically at the C5 or C7 positions, depending on the directing effects of existing substituents and the reaction conditions. For example, in the related 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one, the presence of a deactivating nitro group at the 5-position directs further electrophilic attack. smolecule.com

Reactive SiteDescription of ReactivityCommon Transformations
C3-H The proton at the C3 position is acidic due to the adjacent carbonyl group. Deprotonation forms an enolate.Alkylation, Aldol condensation, Michael addition.
C3-Position Can be converted into an electrophilic center, for instance, from a 3-hydroxy precursor. researchgate.netNucleophilic substitution, Friedel-Crafts alkylations. researchgate.net
N1-H (Lactam) The lactam proton is acidic and can be removed by a base.N-alkylation, N-acylation, N-arylation.
C5 and C7 Positions Sites on the benzene ring are susceptible to electrophilic aromatic substitution.Halogenation, Nitration, Friedel-Crafts reactions.
C2-Carbonyl The carbonyl group can undergo reactions typical of ketones, although its reactivity is modulated by being part of the lactam ring.Reduction to an alcohol, Wittig-type reactions (less common).

Catalytic Transformations and Their Underlying Mechanisms

Derivatives of 3-(4-methylanilino)indol-2-one are valuable substrates in a variety of catalytic transformations, which often proceed through complex, multi-step mechanisms to build molecular complexity efficiently.

A prominent class of reactions is the catalytic C3 functionalization, often proceeding via a Mannich-type or aza-Friedel-Crafts mechanism. unimi.it In a typical three-component reaction involving an indole (B1671886) derivative, an aldehyde, and an amine, a catalyst (Lewis or Brønsted acid) promotes the formation of a reactive iminium ion from the aldehyde and amine. unimi.it The electron-rich indole nucleus, specifically the C3 position, then acts as a nucleophile, attacking the iminium ion to form a new C-C bond. unimi.it A wide range of catalysts, including inexpensive metal salts like Fe(HSO₄)₃ and heterogeneous catalysts like zinc oxide nanocomposites (RGO/ZnO), have been shown to be effective. unimi.it

Cascade or domino reactions initiated by organocatalysts are also prevalent. For instance, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can catalyze the synthesis of 3-substituted indoles by initiating a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound. The resulting intermediate is then attacked by the indole in a subsequent Michael addition or Friedel-Crafts type reaction. nih.gov Similarly, L-proline has been used as an organocatalyst for the synthesis of complex indolyl-4H-chromene scaffolds in water. nih.gov

Transition metals such as palladium, copper, and cobalt are also employed to catalyze transformations. mdpi.com For example, copper catalysts can be used in cyclization reactions to form the indole ring itself or in cross-dehydrogenative couplings. mdpi.com Chiral phosphoric acids have been successfully used as catalysts in asymmetric Pictet-Spengler reactions involving indole derivatives and isatins, demonstrating the potential for stereocontrolled transformations. dicp.ac.cn

Catalyst TypeExample Catalyst(s)Reaction TypeMechanistic Role of Catalyst
Lewis Acid In(OTf)₃, Bi(OTf)₃ researchgate.net, Fe(HSO₄)₃ unimi.itFriedel-Crafts Alkylation, Mannich ReactionActivates a carbonyl or hydroxyl group to facilitate the formation of an electrophilic intermediate (e.g., iminium ion, carbocation).
Organocatalyst L-Proline, Tetrabutylammonium salts nih.govCascade Reactions, Michael AdditionsActivates substrates through non-covalent interactions (e.g., hydrogen bonding) or by forming nucleophilic enamines or electrophilic iminium ions.
Heterogeneous RGO/ZnO Nanocomposite unimi.itThree-Component Mannich-Type ReactionProvides an active surface for the reaction, facilitating the formation of the iminium intermediate and allowing for easy recovery and recycling.
Transition Metal Pd(PPh₃)₄, CuCl, Cp*Co(III) mdpi.comCross-Coupling, Cyclization, C-H ActivationParticipates in catalytic cycles involving oxidative addition, reductive elimination, and migratory insertion to form new C-C or C-N bonds.
Brønsted Acid p-Toluenesulfonic acid rsc.org, Chiral Phosphoric Acid dicp.ac.cnCondensation, Pictet-Spengler ReactionProtonates substrates to increase their electrophilicity, such as activating a carbonyl for condensation with an amine.

Electrophilic and Nucleophilic Substitution Pathways

The dual electronic nature of the this compound scaffold allows it to participate in both electrophilic and nucleophilic substitution reactions, providing versatile pathways for functionalization.

Electrophilic Substitution: Electrophilic attacks can target two main regions: the benzene ring of the indol-2-one core and the p-toluidine (B81030) ring of the anilino moiety.

Indol-2-one Ring: The benzene portion of the oxindole is generally electron-rich, and electrophilic substitution (e.g., halogenation, nitration) typically occurs at the C5 position, directed by the ortho, para-directing amide group, unless other powerful directing groups are present. smolecule.com

Anilino Ring: The anilino moiety is highly activated towards electrophilic substitution due to the combined electron-donating effects of the amino group and the para-methyl group. Substitutions are strongly directed to the ortho positions relative to the powerful amino directing group.

Nucleophilic Substitution: Nucleophilic substitution reactions are centered almost exclusively on the C3 position of the indol-2-one ring.

Pathway 1: Nucleophilic Attack by C3: The C3 proton is acidic and can be removed by a base to generate an enolate. This enolate is a potent nucleophile that can attack a wide range of electrophiles, such as alkyl halides or Michael acceptors, in a substitution or conjugate addition reaction. This is a common strategy for C3-alkylation.

Pathway 2: Nucleophilic Attack at C3: Alternatively, the C3 position can be rendered electrophilic to invite nucleophilic attack. A common precursor for this pathway is a 3-hydroxy-2-oxindole. Treatment with a Lewis acid facilitates the loss of the hydroxyl group to form a highly reactive acyl-iminium ion or stabilized carbocation intermediate. researchgate.net This electrophile is then rapidly trapped by a nucleophile, including electron-rich aromatics (in a Friedel-Crafts reaction) or other nucleophilic species, to form a new C3-substituted product. researchgate.netresearchgate.net This pathway is crucial for creating all-carbon quaternary centers at the C3 position. researchgate.net A related derivative, 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one, highlights a different pathway where a bromo-substituent on the anilino ring can act as a leaving group in nucleophilic aromatic substitution reactions. smolecule.com

Based on a comprehensive review of available scientific literature, there is insufficient specific data concerning the biological activities and molecular mechanisms of the chemical compound This compound to generate a thorough and detailed article as per the requested outline.

The existing body of research primarily focuses on a wide array of derivatives of the indol-2-one scaffold, rather than this specific molecule. These studies investigate more complex structures where the core indol-2-one is further substituted or integrated into larger molecular frameworks. For instance, research on anti-inflammatory mechanisms often pertains to derivatives like 3-(4-Oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one - N-methylanilines, which have been evaluated for their cyclooxygenase (COX) inhibitory effects. thepharmajournal.compharmainfo.inresearchgate.netthepharmajournal.com Similarly, investigations into anticancer properties have been conducted on various other indole derivatives, exploring their effects on cell cycle progression and apoptosis through pathways involving tubulin or protein kinase inhibition. plos.orgnih.gov Antimicrobial studies also tend to examine different substituted indoles. smolecule.comresearchgate.netnih.govnih.gov

To adhere to the strict instruction of focusing solely on this compound and not introducing information on other compounds would prevent the extrapolation of findings from these derivatives. Attributing the specific biological activities of complex derivatives to the parent compound without direct evidence would be scientifically inaccurate.

Therefore, due to the lack of specific published research on this compound for each required section of the outline, it is not possible to provide a scientifically accurate and detailed elucidation of its biological activities and molecular mechanisms at this time.

Elucidation of Biological Activities and Molecular Mechanisms of Action for 3 4 Methylanilino Indol 2 One

Antimicrobial Mechanisms of Action

Antibacterial Activities against Specific Pathogens

The antibacterial potential of indol-2-one (B1256649) derivatives has been a subject of significant research. Studies have explored their efficacy against a range of pathogenic bacteria, including the gram-positive Staphylococcus aureus and the gram-negative Pseudomonas aeruginosa.

Derivatives of the core indole (B1671886) structure have demonstrated notable antibacterial action. For instance, certain indole alkaloid compounds isolated from Pseudomonas aeruginosa UWI-1, such as tris(1H-indol-3-yl)methylium, have shown broad-spectrum antimicrobial activity. This particular compound was effective at inhibiting the growth of Gram-positive bacteria at concentrations comparable to the antibiotic Kanamycin. nih.gov While not the specific compound of focus, this highlights the inherent antibacterial potential of the indole scaffold.

The intriguing molecular structure of the indole ring makes it a promising candidate for drug development against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research into indole-based derivatives aims to understand the structure-activity relationship to design new, potent antibacterial agents. nih.gov

In the context of multi-drug resistance, the development of novel antibacterial compounds is crucial. The emergence of MRSA, a significant cause of skin and soft tissue infections, underscores this need. nih.gov The unique structure of the indole ring system positions it as a valuable pharmacophore in the creation of new antibacterial drugs. nih.gov

Antifungal Activities

The exploration of indol-2-one derivatives has also extended to their potential as antifungal agents. The core structure is recognized as a valuable starting point for the synthesis of compounds with antifungal properties.

Mannich bases that incorporate the indolin-2-one moiety have been identified as effective antifungal agents. asianpubs.org This suggests that modifications to the core structure can lead to compounds with significant activity against fungal pathogens. asianpubs.org

For example, a series of 1-(substituted aminomethyl)-3-(2'-naphthoxyacetylhydrazono)indolin-2-ones were synthesized and screened for their antifungal activity against several fungal species, including Aspergillus niger and Candida albicans. asianpubs.org Some of these synthesized compounds demonstrated marked activity against these fungi. asianpubs.org This indicates that the indolin-2-one nucleus is a viable scaffold for developing new antifungal treatments. asianpubs.org

Further research into indole-based compounds has revealed their potential to inhibit fungal growth. For instance, certain indole-3-ylmethylamino derivatives have exhibited antifungal activity against Candida albicans. nih.gov Although these specific derivatives were found to be weaker inhibitors than some of their analogs, the study still points to the antifungal potential of the broader class of indole compounds. nih.gov

The following table provides a summary of the antifungal activity of selected indolin-2-one derivatives against various fungal strains.

Compound TypeFungal StrainActivity Level
1-(substituted aminomethyl)-3-(2'-naphthoxyacetylhydrazono)indolin-2-onesAspergillus niger, Candida albicans, Cryptococcus neoformansMarked
1-(substituted aminomethyl)-3-(2'-naphthoxyacetylhydrazono)indolin-2-onesCandida albicans, Thielaviopsis paradoxaWeak to Moderate
Indole-3-ylmethylamino derivativesCandida albicansActive

Other Potential Biological Activities and Mechanistic Hypotheses

The therapeutic potential of compounds containing the indole nucleus extends beyond antibacterial and antifungal activities, with research suggesting possible applications in antiviral, antidiabetic, and neurodegenerative disease modulation. rsc.org

Antiviral Activity: The indole scaffold is a key component in various natural products with a wide range of biological activities, including antiviral properties. rsc.org Research into phenylalanine derivatives as HIV-1 capsid inhibitors has shown that a 4-methoxy-N-methylaniline substituted phenylalanine displayed significant anti-HIV-1 activity. nih.gov This highlights the potential of incorporating aniline (B41778) and indole-related structures in the design of novel antiviral agents.

Antidiabetic Activity: Alkaloids, including those with an indole structure, have been investigated for their role in managing diabetes. scielo.br They may regulate glucose metabolism by interacting with various proteins involved in metabolic pathways. scielo.br While direct studies on 3-(4-Methylanilino)indol-2-one are not specified, the broader class of indole derivatives has been explored. For instance, a study on 1-(4-Chlorobenzylidene)-5-(2-oxoindolin-3-ylidene) thiocarbohydrazone showed significant antidiabetic activity in a chick model. scispace.com Another area of research focuses on the inhibition of protein tyrosine phosphatase 1B (PTP1B), a critical regulator in metabolic diseases like Type 2 diabetes. nih.gov Selective inhibitors of PTP1B are being investigated as potential antidiabetic drugs. nih.gov

Neurodegenerative Disease Modulation: Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss and are often associated with oxidative stress and protein aggregation. nih.govmdpi.com Indole-based compounds are being explored as potential multifunctional agents for these complex diseases. mdpi.com For example, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has been synthesized and tested as a potential inhibitor of human monoamine oxidase B (MAO-B), a well-established target in the treatment of Parkinson's disease. mdpi.com The compound demonstrated notable inhibition of MAO-B, suggesting its potential as a candidate for developing therapeutic agents for neurodegenerative disorders. mdpi.com

In Vitro and In Vivo Pharmacological Models for Mechanistic Studies

The pharmacological evaluation of indol-2-one derivatives utilizes a variety of in vitro and in vivo models to elucidate their mechanisms of action and therapeutic potential.

In Vitro Models:

Enzyme Inhibition Assays: These assays are crucial for determining the inhibitory activity of compounds against specific molecular targets. For instance, the inhibitory activities of indolin-2-one derivatives against COX-1/2 and 5-LOX have been evaluated using IC50 values. nih.gov Similarly, the inhibitory potential against human monoamine oxidase (MAO) A and B is assessed to identify candidates for neurodegenerative disease treatment. mdpi.com

Cell-Based Assays: Cultured cell lines are extensively used to study the effects of compounds on cellular processes. For example, cancer cell lines like HT-29 and NCI-H460 are used to investigate the in vitro potency of anticancer agents. nih.gov Cell cycle analysis using flow cytometry helps determine if a compound induces cell cycle arrest, a common mechanism for antiproliferative agents. acs.org

Microbial Sensitivity Tests: To assess antibacterial and antifungal activity, methods like the paper-disc diffusion method and determination of minimum inhibitory concentration (MIC) are employed against various pathogens. asianpubs.orgresearchgate.net

In Vivo Models:

Animal Models of Disease: To evaluate the therapeutic efficacy of compounds in a living system, various animal models are used.

Anti-inflammatory and Analgesic Activity: Models like carrageenan-induced paw edema in rats are used to assess anti-inflammatory effects, while the acetic acid-induced writhing test in mice evaluates analgesic properties. nih.gov

Anticancer Activity: Xenograft models, where human tumor cells are implanted in immunocompromised mice, are standard for evaluating the ability of a compound to suppress tumor growth. nih.gov

Antidiabetic Activity: Animal models such as alloxan-induced diabetic chicks are utilized to screen for antidiabetic activity by measuring blood glucose levels. scispace.com

Pharmacokinetic and Toxicity Studies: In vivo models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, as well as its potential toxicity. For example, studies might assess for adverse effects like weight loss in animal models. nih.gov

The following table summarizes some of the pharmacological models used for studying indol-2-one derivatives.

Model TypeSpecific ModelApplication
In Vitro Enzyme Inhibition Assays (COX, 5-LOX, MAO)Determine inhibitory potency against specific enzymes. mdpi.comnih.gov
Cell Line Studies (HT-29, NCI-H460)Evaluate in vitro anticancer activity. nih.gov
Microbial Sensitivity Tests (MIC)Assess antibacterial and antifungal efficacy. asianpubs.orgresearchgate.net
In Vivo Carrageenan-induced Paw Edema (Rat)Evaluate anti-inflammatory activity. nih.gov
Acetic Acid-induced Writhing (Mouse)Assess analgesic properties. nih.gov
Xenograft Models (Mouse)Determine in vivo tumor growth suppression. nih.gov
Alloxan-induced Diabetic ChicksScreen for antidiabetic activity. scispace.com

Computational Chemistry and in Silico Modeling of 3 4 Methylanilino Indol 2 One

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, MEP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to gain a detailed picture of the electronic and structural characteristics of 3-(4-Methylanilino)indol-2-one. banglajol.inforesearchgate.net

Density Functional Theory (DFT) DFT is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state. banglajol.inforesearchgate.netresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. banglajol.info The stability of the optimized structure is confirmed by frequency calculations, which should result in real values for all vibrational frequencies. scispace.com These foundational calculations are essential for subsequent analyses like HOMO-LUMO and MEP.

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). frontiersin.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. iqce.jp The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and bioactivity. wuxibiology.comnih.gov A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. nih.govresearchgate.net For indole (B1671886) derivatives, this analysis helps predict their potential to interact with biological macromolecules. wuxibiology.com

ParameterDescriptionSignificance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital. iqce.jpIndicates the molecule's capacity for electron donation, crucial for interactions with electron-deficient sites in biological targets.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital. iqce.jpIndicates the molecule's capacity for electron acceptance, important for binding to electron-rich sites.
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO. nih.govA key indicator of chemical reactivity and stability; a smaller gap often correlates with higher reactivity and potential bioactivity. nih.gov

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the distribution of charge within a molecule. researchgate.net It helps in predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. frontiersin.org On an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netmdpi.com For this compound, the MEP surface would likely show negative potential around the oxygen atom of the indol-2-one (B1256649) core and potentially the nitrogen atoms, indicating these as likely sites for hydrogen bonding with protein receptors. frontiersin.orgresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). smolecule.comajms.iq This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for understanding the basis of molecular recognition. nih.gov

For this compound, docking studies would involve placing the molecule into the binding site of a known or predicted protein target. The indole-2-one scaffold is a common feature in molecules that inhibit protein kinases, suggesting that kinases are a probable class of targets. dntb.gov.ua The docking process calculates a score, often expressed in kcal/mol, which estimates the binding affinity. nih.govmdpi.com A lower docking score generally indicates a more favorable binding interaction.

The analysis of the docked pose reveals specific ligand-protein interactions that stabilize the complex. These interactions are primarily non-covalent and include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the indole) and acceptors (like the carbonyl oxygen) of the ligand and polar residues in the protein's active site. plos.org

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the methyl-substituted phenyl ring) and hydrophobic residues of the protein. nih.gov

Van der Waals Forces: General attractive or repulsive forces between atoms. plos.org

Pi-Pi Stacking: Can occur between the aromatic rings of the indole and phenyl groups and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Potential Protein Target ClassPredicted Interaction Sites on LigandCommon Interacting Amino Acid ResiduesBinding Energy Range (Typical for Indole Derivatives)
Protein KinasesIndole N-H, Carbonyl Oxygen, Anilino N-HAsp, Glu, Lys, Ser, Thr (for H-bonds); Leu, Val, Ala (for hydrophobic)-7 to -11 kcal/mol nih.govmdpi.com
DNA Minor GrooveAromatic rings, N-H groupsAdenine (B156593) and Thymine bases-20 to -24 kJ mol−1rsc.org
Bcl-2 family proteinsIndole core, Phenyl groupArg, Tyr, Asp, Val, GlyDocking energies correlating with IC50 values have been observed. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing for the observation of conformational changes in both the ligand and the protein. mdpi.comnih.gov

For a complex of this compound and a target protein, an MD simulation would typically be run for a duration of nanoseconds to microseconds. mdpi.com This analysis is crucial for:

Conformational Analysis: Assessing the stability of the binding pose predicted by docking. The simulation shows whether the ligand remains stably in the binding pocket or if it shifts to a different conformation.

Binding Affinity: MD simulations can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. This helps to refine the understanding of how tightly the compound binds to its target. rug.nl

Flexibility and Stability: The simulation provides insights into the flexibility of different parts of the protein-ligand complex. Metrics such as the Root Mean Square Deviation (RMSD) are calculated to quantify the stability of the system over the simulation time. mdpi.com

Prediction of Biological Activity Profiles and Target Identification

Computational tools can predict the likely biological activities of a compound based on its structure, helping to prioritize it for specific therapeutic areas. bmc-rm.org

Biological Activity Spectra: Software like PASS (Prediction of Activity Spectra for Substances) analyzes the structure of a compound to predict a wide range of pharmacological effects, mechanisms of action, and potential toxicities. bmc-rm.org The prediction is based on structure-activity relationships derived from a large database of known bioactive compounds. bmc-rm.org For this compound, such a prediction could suggest potential anticancer, anti-inflammatory, or antimicrobial activities, which are common for indole derivatives. smolecule.comresearchgate.net

Target Identification: If the biological target of a compound is unknown, computational methods can help identify it. Inverse docking, where the compound is docked against a large library of protein structures, is one such approach. The proteins to which the compound binds with the highest predicted affinity become potential targets for further experimental validation. The structural similarity of this compound to known inhibitors of enzymes like cyclooxygenases (COX) or various protein kinases makes these enzyme families primary candidates for target fishing exercises. dntb.gov.uaresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 4 Methylanilino Indol 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of 3-(4-Methylanilino)indol-2-one, distinct signals are expected for the protons of the indole (B1671886) ring, the 4-methylanilino group, and the exchangeable N-H protons. The indole N-H proton typically appears as a broad singlet in the downfield region (around 8.0-12.0 ppm) youtube.com. The aromatic protons on both the indole and aniline (B41778) rings would resonate in the range of 6.5-8.0 ppm, with their specific chemical shifts and coupling patterns being dependent on the substitution pattern youtube.comrsc.org. The single proton at the C3 position of the indole core would likely appear as a singlet. The methyl group (CH₃) on the aniline ring would produce a sharp singlet further upfield, typically around 2.3 ppm rsc.org.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon (C=O) of the indol-2-one (B1256649) ring, expected in the range of 170-185 ppm youtube.com. The aromatic carbons would generate a series of signals between 110 and 150 ppm. The carbon atom at the C3 position, bonded to the nitrogen of the anilino group, would have a characteristic shift. The methyl group carbon would appear at the most upfield region of the spectrum, typically around 20-25 ppm rsc.org.

The combined analysis of ¹H and ¹³C NMR spectra, often supplemented by 2D NMR techniques like COSY and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Indole N-H 8.0 - 12.0 -
Anilino N-H 4.0 - 6.0 -
Aromatic C-H 6.5 - 8.0 110 - 150
C3-H ~5.0 ~60
Methyl (-CH₃) ~2.3 ~21

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, medium-to-strong band around 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring researchgate.net. The most prominent peak would likely be the C=O stretching vibration from the lactam (cyclic amide) group of the indol-2-one core, appearing in the region of 1680-1720 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, while the C-N stretching vibrations would appear in the 1200-1350 cm⁻¹ region. Bending vibrations for aromatic C-H bonds are also expected in the fingerprint region (below 1000 cm⁻¹) researchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule, particularly those of the aromatic rings, are expected to be Raman active and would be observed in the 1300-1600 cm⁻¹ region.

The combined use of IR and Raman spectroscopy allows for a thorough analysis of the functional groups present, confirming the key structural features of the this compound framework.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Technique Expected Wavenumber (cm⁻¹)
N-H Stretch (Indole) IR 3200 - 3400
C=O Stretch (Lactam) IR 1680 - 1720
C=C Stretch (Aromatic) IR, Raman 1450 - 1600
C-N Stretch IR 1200 - 1350
C-H Stretch (Aromatic) IR, Raman 3000 - 3100

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern.

For this compound (C₁₅H₁₄N₂O), the expected exact molecular weight is approximately 238.11 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 238.

The fragmentation of indole derivatives is well-studied. pjsir.orgresearchgate.netscirp.org The primary fragmentation pathway for this compound would likely involve the cleavage of the C3-N bond connecting the indole and aniline moieties. This would lead to two primary fragment ions: one corresponding to the indol-2-one radical cation and another to the 4-methylanilino radical. Further fragmentation of the indole portion often involves the loss of CO, followed by the loss of HCN, a characteristic fragmentation pattern for indoles. scirp.org The 4-methylanilino fragment could lose a methyl radical to form an anilinium ion. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments, further confirming the structure.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Expected m/z
[C₁₅H₁₄N₂O]⁺ Molecular Ion (M⁺) 238
[C₈H₆NO]⁺ Indol-2-one fragment 132
[C₇H₈N]⁺ 4-Methylanilino fragment 106
[C₇H₆N]⁺ [Indol-2-one - CO]⁺ 104

X-ray Crystallography for Solid-State Structural Determination

While NMR, IR, and MS provide information about connectivity and functional groups, single-crystal X-ray crystallography offers the definitive determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and torsional angles.

Furthermore, X-ray analysis would reveal the intermolecular interactions that govern the crystal packing. It is highly probable that the structure would feature intermolecular hydrogen bonds involving the indole N-H group as a donor and the lactam C=O group as an acceptor, potentially forming dimers or extended chain motifs in the crystal lattice. researchgate.net These non-covalent interactions are crucial in determining the macroscopic properties of the compound.

Table 4: Example Crystal Data Parameters for Indole Derivatives

Parameter Example Value (from a related structure researchgate.net) Description
Crystal System Triclinic The crystal lattice's symmetry class.
Space Group P-1 The specific symmetry group of the crystal.
a (Å) 10.302 Unit cell dimension along the a-axis.
b (Å) 12.522 Unit cell dimension along the b-axis.
c (Å) 13.383 Unit cell dimension along the c-axis.
α (°) 111.9 Angle between b and c axes.
β (°) 116.86 Angle between a and c axes.
γ (°) 71.65 Angle between a and b axes.
V (ų) 1726.4 Volume of the unit cell.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 4 Methylanilino Indol 2 One Analogues

Impact of Substituent Modifications on Biological Efficacy

Systematic modification of the substituents on both the indol-2-one (B1256649) core and the anilino moiety of 3-(4-Methylanilino)indol-2-one analogues has profound effects on their biological efficacy. The electronic and steric properties of these substituents dictate the interaction of the molecule with its biological targets, influencing activities such as kinase inhibition and anticancer effects.

Modifications on the Indol-2-one Ring: Substitutions on the aromatic ring of the indol-2-one core can significantly modulate activity. For instance, in studies of related 3-substituted indolin-2-ones as tyrosine kinase inhibitors, the introduction of different groups at the C-5 and C-6 positions has been explored. The nature of these substituents can alter the molecule's solubility, cell permeability, and interaction with the target protein. For example, introducing a fluorine atom can enhance membrane permeability and metabolic stability.

Modifications at the C-3 Position: The substituent at the C-3 position is a primary determinant of target selectivity. For a range of 3-substituted indolin-2-ones, variations at this position have been shown to confer selectivity for different receptor tyrosine kinases (RTKs).

Heteroaryl Rings: Analogues featuring a five-membered heteroaryl ring attached to the C-3 position often exhibit high specificity for Vascular Endothelial Growth Factor (VEGF) receptor kinases.

Substituted Phenyl Rings: The introduction of a substituted phenyl ring at C-3, particularly with bulky groups, can shift the selectivity profile towards the Epidermal Growth Factor (EGF) receptor and Her-2 kinases.

Extended Side Chains: Compounds with an extended side chain at the C-3 position have demonstrated potent and selective inhibition of Platelet-Derived Growth Factor (PDGF) and VEGF receptors.

The following table summarizes the impact of various substituents on the biological activity of 3-anilinoindol-2-one (B7764060) analogues based on published research findings.

Scaffold PositionSubstituent ModificationObserved Impact on Biological EfficacyPrimary Target Class
Indol-2-one Ring (C5/C6)Electron-withdrawing groups (e.g., -F, -Cl)Can enhance potency and improve pharmacokinetic properties.Tyrosine Kinases
Indol-2-one Ring (C5/C6)Electron-donating groups (e.g., -OCH3)Variable effects; can either increase or decrease activity depending on the target.Tyrosine Kinases
Anilino Phenyl Ring (C4')Methyl group (as in the title compound)Contributes to hydrophobic interactions in the binding pocket.Kinases
Anilino Phenyl RingHydroxyl group (e.g., 3-(3-hydroxyphenyl)-indolin-2-one)Showed high anti-inflammatory activity by inhibiting nitric oxide production. nih.govInflammatory Pathways (e.g., Akt, MAPK, NF-κB) nih.gov
Indol-2-one N1-positionMethyl substitutionSignificantly enhanced anticancer activities (up to 60-fold) in certain series. rsc.orgTubulin

Stereochemical Influence on Biological Activity

The this compound molecule possesses a chiral center at the C-3 position of the oxindole (B195798) ring. The spatial arrangement of the substituents around this stereocenter can have a dramatic impact on biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even toxicity, as they interact differently with the chiral environment of biological macromolecules like enzymes and receptors. nih.gov

For the broader class of 3-substituted-3-amino-2-oxindoles, studies have shown that the biological activity is significantly influenced by the absolute configuration of the C-3 stereocenter. rsc.orgnih.govscispace.com The development of asymmetric synthesis methods to obtain enantiomerically pure 3-aminooxindoles has become a major focus, driven by the recognition that one enantiomer is often responsible for the desired therapeutic effect. rsc.orgscispace.com

While specific studies isolating and evaluating the individual enantiomers of this compound are not extensively reported in the public literature, the established principles for this structural class strongly suggest that its biological activity is stereospecific. The differential activity between enantiomers can arise from several factors:

Target Binding: One enantiomer may fit more precisely into the binding site of a target protein, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other enantiomer may bind weakly or not at all.

Metabolism: Enzymes responsible for drug metabolism are also chiral, which can lead to stereoselective metabolism, where one enantiomer is metabolized more rapidly than the other.

Transport: Cellular uptake and efflux can be mediated by chiral protein transporters, resulting in stereospecific transport across biological membranes. nih.gov

Therefore, the biological profile of racemic this compound represents the combined effects of both of its enantiomers, and it is highly probable that one enantiomer is significantly more active than the other.

Correlation of Structural Features with Specific Molecular Target Interactions

The biological activity of this compound and its analogues is directly correlated with how their structural features interact with specific molecular targets. A predominant mechanism of action for this class of compounds is the inhibition of protein kinases, which they achieve by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the enzyme.

The key structural components responsible for this interaction are:

The Indol-2-one Core: This flat, heterocyclic system serves as a scaffold that mimics the adenine (B156593) region of ATP. It typically forms crucial hydrogen bonds with the "hinge region" of the kinase, which is a conserved stretch of amino acids that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket.

The C-3 Anilino Substituent: The 4-methylanilino group projects into a more variable region of the ATP pocket. The specific interactions of this group determine the inhibitor's potency and selectivity for different kinases. The methyl group can engage in favorable hydrophobic interactions within the pocket.

The following table summarizes the correlation between specific structural features and their interactions with molecular targets.

Structural FeatureRole in Molecular InteractionKey Interacting Residues (Example: Kinases)
Indol-2-one NH and C=O groupsAct as hydrogen bond donor and acceptor, respectively.Hinge region residues (e.g., Met341 backbone)
Aromatic Rings (Indole and Anilino)Engage in hydrophobic and π-stacking interactions.Hydrophobic pockets within the ATP-binding site.
Substituents on Anilino Ring (e.g., 4-Methyl)Fine-tune binding affinity and selectivity through steric and electronic effects.Variable regions of the binding pocket.
C3-Stereocenter ConfigurationDetermines the correct 3D orientation of the anilino substituent for optimal fit.Entire binding pocket.

Exploration of Therapeutic Potential and Future Research Directions

Current Status and Gaps in Therapeutic Application Research

Research into 3-substituted indol-2-one (B1256649) derivatives has revealed significant potential across various therapeutic areas. A primary focus has been on their role as receptor tyrosine kinase (RTK) inhibitors, which are pivotal in controlling angiogenesis, a process essential for tumor growth and metastasis. nih.gov Analogues of 3-(4-Methylanilino)indol-2-one have been developed as potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in oncogenic signaling. nih.gov Additionally, derivatives of the parent indole (B1671886) structure have shown promise as anti-inflammatory agents by inhibiting signaling pathways like Akt, MAPK, and NF-κB, and reducing the production of pro-inflammatory mediators. mdpi.com

Despite these promising findings, significant gaps remain in the research landscape for this compound specifically. Much of the existing data pertains to broader classes of indol-2-ones, such as those with different substitution patterns at the 3-position or on the aniline (B41778) ring. nih.govnih.gov There is a lack of comprehensive studies dedicated to elucidating the precise mechanism of action, identifying the specific kinase targets, and determining the full therapeutic window for this compound itself. Furthermore, while many studies report in vitro activity, there is a need for more extensive in vivo studies in relevant animal models to validate its efficacy and to begin characterizing its pharmacokinetic profile. The polypharmacological potential, where a single compound interacts with multiple targets, has been noted for similar scaffolds but remains largely unexplored for this specific molecule. mdpi.com

Design of Novel this compound Analogues with Enhanced Biological Selectivity

The design of novel analogues is a critical step in optimizing the therapeutic potential of a lead compound. For the indol-2-one scaffold, structure-activity relationship (SAR) studies are crucial for enhancing potency and selectivity, thereby minimizing off-target effects. researchgate.net Research on related compounds has shown that modifications at several key positions can dramatically influence biological activity.

Key modification strategies include:

Substitution on the Indole Ring: Introducing various functional groups (e.g., fluorine, chlorine, methyl) onto the indole core can modulate the compound's electronic properties and its interaction with target proteins. researchgate.net

Substitution on the Aniline Ring: Altering the substituents on the 4-methylanilino moiety can explore the binding pocket of the target kinase, potentially leading to improved affinity and selectivity. researchgate.net

Modification at the 3-Position: While the core of the specified compound is the 3-(4-Methylanilino) group, designing analogues often involves replacing this with other substituted anilino groups or entirely different heterocyclic rings to probe for new interactions. nih.govresearchgate.net

The goal of these designs is to create analogues that can more effectively discriminate between different kinases, especially those within the same family, which is a significant challenge in the development of kinase inhibitors. Crystal structures of kinases in complex with indol-2-one inhibitors have provided valuable insights for rational drug design, allowing for the development of models that predict steric and electrostatic interactions within the active site. researchgate.net

Table 1: SAR Insights from Related Indol-2-one Analogues

Modification SiteObserved Effect on ActivityRationale for Change
Indole C5 Position Introduction of a fluorine atom can enhance activity.Fluorine can alter electronic properties and improve binding affinity.
Aniline Ring Addition of hydrogen bond donors/acceptors can increase potency.Facilitates specific interactions within the kinase hinge region.
Pyrrole Ring (Indole) N-alkylation or substitution can modify solubility and cell permeability.Improves pharmacokinetic properties.
3-Position Linker Varying the linker between the indole and the aromatic ring affects target specificity.Optimizes orientation in the ATP-binding pocket.

This table is generated based on general principles of kinase inhibitor design and findings from studies on related indol-2-one derivatives.

Integration with Combination Therapies

The future of many targeted therapies, particularly in oncology, lies in their use as part of combination regimens. The rationale is to target multiple signaling pathways simultaneously, overcome drug resistance, and achieve synergistic effects. For a compound like this compound, which likely functions as a kinase inhibitor, combination therapy is a promising avenue.

Potential combination strategies could involve:

Pairing with conventional chemotherapy: Combining a targeted agent with a cytotoxic drug can enhance tumor cell killing and potentially allow for lower, less toxic doses of the chemotherapeutic agent.

Combination with other targeted agents: Using two or more kinase inhibitors that target different nodes in a signaling cascade (e.g., upstream and downstream) can create a more robust blockade of the cancer-driving pathway.

Combination with immunotherapy: Some kinase inhibitors have been shown to modulate the tumor microenvironment, making cancer cells more susceptible to immune-mediated destruction. Exploring the immunomodulatory effects of this compound could open pathways for combination with checkpoint inhibitors.

Currently, specific research on combination therapies involving this compound is limited. However, the principle is well-established for other indol-2-one-based kinase inhibitors, providing a strong foundation for future investigations in this area.

Emerging Methodologies for Indol-2-one Research

Advances in chemical synthesis and biological screening are accelerating the discovery and development of novel indol-2-one derivatives. Traditional multi-step synthetic methods are often being replaced by more efficient and environmentally friendly "green" approaches. researchgate.net

Emerging synthetic methodologies include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. researchgate.netmdpi.com

One-pot and multicomponent reactions: These strategies improve efficiency by combining multiple synthetic steps into a single procedure, reducing the need for intermediate purification and minimizing waste. nih.gov

Use of novel catalysts: The development of new catalysts, including nanocatalysts and green catalysts, allows for milder reaction conditions and greater selectivity. researchgate.net

Ultrasound irradiation: Similar to microwave synthesis, sonication can enhance reaction rates and yields through the physical phenomenon of acoustic cavitation. mdpi.com

In the realm of biological evaluation, high-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against panels of kinases or cancer cell lines. Furthermore, computational methods such as molecular docking and pharmacophore modeling are increasingly used to rationally design new compounds and predict their binding affinity and selectivity for specific targets before they are synthesized. mdpi.com

Prospects for Preclinical and Clinical Development

The journey from a promising compound to a clinically approved drug is long and arduous. For this compound and its next-generation analogues, the immediate future lies in comprehensive preclinical development. This stage involves rigorous evaluation of the compound's efficacy in various in vitro and in vivo cancer models, including cell lines and animal xenografts. nih.gov Detailed pharmacokinetic (absorption, distribution, metabolism, excretion) and toxicological studies are essential to establish a preliminary safety profile.

Should a lead candidate emerge from these preclinical investigations with a favorable efficacy and safety profile, it could advance to clinical trials. nih.gov Phase I trials would focus on assessing safety, tolerability, and determining the appropriate dose in human subjects. Subsequent Phase II and III trials would evaluate its efficacy in treating specific diseases. Given the activity of related compounds, the most likely initial clinical applications would be in oncology, particularly for solid tumors dependent on the kinases inhibited by the compound. nih.gov The development of specific biomarkers to identify patient populations most likely to respond to the drug would be a crucial component of its clinical development strategy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Methylanilino)indol-2-one with high purity and yield?

  • Methodological Answer : The compound can be synthesized via dehydrohalogenation of 3-alkyl-3-bromooxindoles, which generates an indol-2-one intermediate. For example, a 95% yield was achieved using optimized conditions (reflux in ethanol with potassium carbonate as a base) . Characterization via melting point analysis (291–293°C), IR (C=O stretch at 1697 cm⁻¹), and NMR (DMSO-d₆: δ 7.2–7.8 ppm for aromatic protons) ensures purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 406.1543 (C₂₇H₂₃N₃O) .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) is critical. For example, a derivative with a morpholinomethyl substituent crystallized in monoclinic space group P1 21/c 1, revealing planar indol-2-one rings and chair conformations in morpholine groups. Hydrogen bonding (N–H···O) stabilizes the lattice, with refinement residuals R₁ = 0.045 and wR₂ = 0.112 .

Q. What analytical techniques are essential for verifying the electrochemical behavior of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) in acidic media (pH <5) shows oxidation peaks (Ox1) at ~0.85 V vs. Ag/AgCl, attributed to hydroxylation of the indol-2-one moiety. Differential pulse voltammetry (DPV) in basic media (pH >7) reveals pH-dependent shifts, confirming redox activity in both aqueous and non-aqueous systems .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives for selective kinase inhibition?

  • Methodological Answer : Substituents at positions 5 and 6 significantly impact BRD4-BD1 selectivity. For instance, compound 21r (5-Cl, 6-NO₂) showed 7.6-fold selectivity for BRD4-BD1 over BD2 and IC₅₀ = 0.12 μM against HL-60 cells. Docking studies (MOE software) highlight hydrophobic interactions with Pro82 and Asn140 residues .

Q. What strategies mitigate contradictions in bioactivity data between in vitro and in vivo models for indol-2-one derivatives?

  • Methodological Answer : Pharmacokinetic optimization (e.g., THK-565, a near-infrared probe) improves blood-brain barrier penetration. In Alzheimer’s models, THK-565 exhibited λₑₓ/λₑₘ = 650/720 nm, enabling in vivo amyloid imaging via fluorescence tomography. Dose-response studies (1–10 mg/kg) validated signal specificity .

Q. How can photocyclization reactions expand the synthetic utility of this compound?

  • Methodological Answer : One-pot photocyclization of 3-(2-azidophenyl)-N-phenylacrylamides generates indolo[2,3-c]quinolin-6-ones. UV irradiation (λ = 365 nm, 24 h) in THF yields fused heterocycles (72% yield), with regioselectivity confirmed by NOESY (nuclear Overhauser effect) .

Data Contradictions and Validation

Q. Why do solubility and dissociation constant (Kₐ) values for related indol-2-one analogs vary across studies?

  • Critical Analysis : For (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, reported Kₐ = 2.81 ± 0.25 conflicts with solubility data in polar solvents (e.g., 0.2 mg/mL in ethanol). Validation via acid-base titration (0.1 M NaOH) and HPLC (C18 column, 220 nm) resolves discrepancies by accounting for protonation states .

Experimental Design Tables

Parameter Synthesis (Example) Crystallography Electrochemistry
Yield/Purity95%, >99% HPLCR₁ = 0.045ΔEₚ (pH 3 vs. 9) = 0.3 V
Key ConditionsK₂CO₃, ethanol, refluxP1 21/c 1, T = 100 K0.1 M PBS, scan rate 50 mV/s
Analytical ToolsHRMS, ¹H/¹³C NMRSHELXL-2018CV, DPV

Key Considerations for Researchers

  • Avoid Pitfalls : Use SHELXTL for robust crystallographic refinement and ORTEP-3 for visualizing anisotropic displacement parameters .
  • Data Reproducibility : Cross-validate synthetic yields via independent replicates (n ≥ 3) and deposit crystallographic data in the Protein Data Bank (PDB) .

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Reactant of Route 1
3-(4-Methylanilino)indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.